4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol
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Overview
Description
4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 6th positions, respectively, on the benzothiazole ring, along with a thiol group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol typically involves the reaction of 4-bromo-6-fluoro-1,3-benzothiazole with thiolating agents. One common method includes the use of thiourea in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Sodium methoxide or potassium tert-butoxide.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products:
Disulfides: from oxidation.
Substituted benzothiazoles: from nucleophilic substitution.
Aryl or vinyl benzothiazoles: from coupling reactions.
Scientific Research Applications
4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol largely depends on its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. This compound may also interfere with bacterial quorum sensing pathways, inhibiting biofilm formation and virulence .
Comparison with Similar Compounds
- 4-Bromo-2,1,3-benzothiadiazole
- 2-Amino-6-hydroxybenzothiazole
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Comparison: 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to other benzothiazole derivatives. The thiol group also provides additional functionality, allowing for diverse chemical modifications and applications .
Properties
IUPAC Name |
4-bromo-6-fluoro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVUUSBDYSYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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